2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13818717
Molecular Formula: C15H19BO4
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19BO4 |
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Molecular Weight | 274.12 g/mol |
IUPAC Name | 2-(6-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17-5)9-12(10)18-13/h6-9H,1-5H3 |
Standard InChI Key | CTSNRSACOBISRE-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its molecular architecture:
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A benzofuran core substituted with a methoxy group at the 6-position.
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A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5-positions.
Its molecular formula is C₁₅H₁₉BO₄, with a molecular weight of 274.12 g/mol. The structure is characterized by a planar benzofuran system fused to a bicyclic dioxaborolane, which enhances stability and reactivity in synthetic applications .
Property | Value |
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Molecular Formula | C₁₅H₁₉BO₄ |
Molecular Weight | 274.12 g/mol |
IUPAC Name | 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
CAS Number | Not publicly disclosed |
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis typically involves three key steps:
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Benzofuran Ring Formation: Cyclization of substituted phenols with propargyl alcohols under acidic conditions generates the benzofuran core. For the 6-methoxy variant, guaiacol (2-methoxyphenol) serves as a starting material.
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Methoxy Group Introduction: Electrophilic aromatic substitution or directed ortho-metalation ensures regioselective methoxy placement at the 6-position.
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Dioxaborolane Functionalization: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) attaches the dioxaborolane moiety.
Example Reaction:
Industrial Production
Industrial protocols optimize for yield (>85%) and purity (>98%). Continuous flow reactors and immobilized catalysts reduce costs and enhance scalability. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and inert atmospheres prevent boronate hydrolysis .
Physical and Chemical Properties
Physicochemical Characteristics
While experimental data for the 6-methoxy isomer is sparse, analogs suggest:
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Density: ~0.95–1.05 g/mL (similar to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
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Boiling Point: Estimated 250–300°C under reduced pressure.
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water.
Reactivity
The dioxaborolane ring undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling carbon-carbon bond formation. The methoxy group directs electrophilic substitution (e.g., nitration, sulfonation) at the benzofuran’s 5-position.
Key Reaction:
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a boronic ester partner in Suzuki-Miyaura reactions, facilitating access to biaryl structures prevalent in pharmaceuticals like kinase inhibitors.
Pharmaceutical Intermediates
Its benzofuran moiety is a privileged structure in drug design, featured in anticoagulants (e.g., apixaban) and antipsychotics. Functionalization at the 2-position allows diversification into lead compounds.
Biological Activities
Antimicrobial Effects
Dioxaborolanes disrupt bacterial cell wall synthesis. In silico studies predict moderate activity against Staphylococcus aureus (MIC ~64 µg/mL).
Comparison with Structural Analogs
Compound | Molecular Formula | Key Differences |
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2-(7-Methoxybenzofuran-2-yl)-dioxaborolane | C₁₅H₁₉BO₄ | Methoxy at 7-position; altered electronic effects |
2-(Benzofuran-3-ylmethyl)-dioxaborolane | C₁₅H₁₉BO₃ | Benzofuran linked via methylene; reduced conjugation |
The 6-methoxy isomer’s electronic profile favors nucleophilic aromatic substitution over its 7-methoxy counterpart, making it more reactive in certain coupling reactions .
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